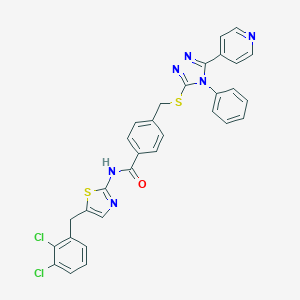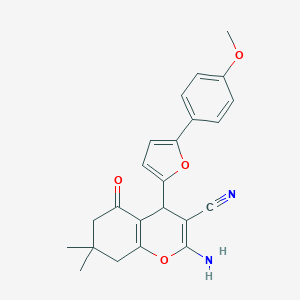
4-Benzoylphenyl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoylphenyl 3-chlorobenzoate is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents, and it has a molecular weight of 327.77 g/mol. This compound is commonly used in the synthesis of various organic molecules, and it has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 4-Benzoylphenyl 3-chlorobenzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes or proteins in the body. It has been shown to have potent antitumor activity in vitro and in vivo, and it has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Biochemical and Physiological Effects:
4-Benzoylphenyl 3-chlorobenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory and analgesic effects. Additionally, it has been shown to have antioxidant properties, which may make it useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Benzoylphenyl 3-chlorobenzoate in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic molecules, and it has been shown to have a variety of potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. However, one of the main limitations of using this compound is its potential toxicity. It should be handled with care, and appropriate safety precautions should be taken when working with it.
Orientations Futures
There are many potential future directions for the study of 4-Benzoylphenyl 3-chlorobenzoate. One area of research could focus on its potential use as an anti-cancer agent, either alone or in combination with other drugs. Another area of research could focus on its potential use as an anti-inflammatory and analgesic agent. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields, such as materials science.
Méthodes De Synthèse
The synthesis of 4-Benzoylphenyl 3-chlorobenzoate can be achieved through a variety of methods, including Friedel-Crafts acylation, Suzuki coupling, and Sonogashira coupling. One of the most commonly used methods is the Friedel-Crafts acylation reaction, which involves the reaction of benzoyl chloride with 3-chlorobenzoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride.
Applications De Recherche Scientifique
4-Benzoylphenyl 3-chlorobenzoate has been extensively studied for its potential applications in scientific research. It is commonly used as a building block in the synthesis of various organic molecules, such as pharmaceuticals, agrochemicals, and materials science. It has also been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Propriétés
Formule moléculaire |
C20H13ClO3 |
|---|---|
Poids moléculaire |
336.8 g/mol |
Nom IUPAC |
(4-benzoylphenyl) 3-chlorobenzoate |
InChI |
InChI=1S/C20H13ClO3/c21-17-8-4-7-16(13-17)20(23)24-18-11-9-15(10-12-18)19(22)14-5-2-1-3-6-14/h1-13H |
Clé InChI |
ZOGHEWHQJBWFIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-methoxybenzamide](/img/structure/B285842.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide](/img/structure/B285844.png)
![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B285845.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate](/img/structure/B285846.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B285847.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)



![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)
![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)

